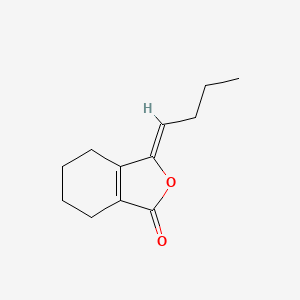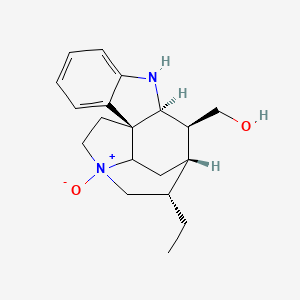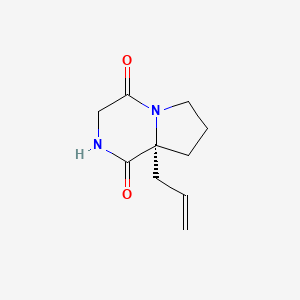
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-8a-(2-propenyl)-, (8aR)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NNZ-2591 (cyclo-L-glycyl-L-2-allylproline) is an investigational synthetic analog of cyclic glycine-proline (cGP), a breakdown product of human insulin-like growth factor 1 (IGF-1), that has been chemically modified to increase its half-life, stability, and oral bioavailability. It is currently under development by Neuren Pharmaceuticals for the symptomatic treatment of Angelman, Phelan-McDermid, and Pitt Hopkins Syndromes. It was granted Orphan Drug Designation by the FDA in October 2019 and was granted a patent by the European Patent Office in December 2019. Clinical trials are expected to begin in 2020.
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
- Bioactivity in Salt Spring Habitat of Manipur, India : A study by Kannabiran (2016) highlighted the potential of Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives as antifungal compounds. They exhibited mild hemolytic activity and moderate toxicity against normal cell lines.
- Antibiofilm Effect Against Gram-negative Bacteria : Research by Rajivgandhi et al. (2018) demonstrated the efficacy of these compounds in inhibiting biofilm formation and reducing viability in preformed biofilms of P. mirabilis and E. coli.
Anti-Cancer Applications
- Potential Against MCF-7 Breast Cancer Cells : A study by Rajivgandhi et al. (2020) reported that Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3 displayed significant anti-cancer properties against MCF-7 human breast cancer cells.
- Investigation of Derivatives : Parrino et al. (2014) found that certain derivatives exhibited modest activity against breast and renal cancer cell lines (Parrino et al., 2014).
Antifouling Applications
- Antifouling Potential in Marine Environments : Nalini et al. (2019) explored the antifouling potential of a compound isolated from marine sponge-associated bacteria. This compound showed promise in inhibiting the growth of fouling bacterial strains (Nalini et al., 2019).
Chemical Synthesis and Structure Elucidation
- Synthesis and Structural Studies : Various studies have been conducted on the synthesis and structural elucidation of Pyrrolo[1,2-a]pyrazine derivatives, contributing to the understanding of their chemical properties and potential applications in various fields (Sanghasen Singh et al., 2022), (Chervyakov & Maslivets, 2013).
Other Applications
- Chitinase Activity in Bacteria : The compound has been identified in bacterial extracts and has been associated with chitinase activity, suggesting potential applications in biocontrol or bioremediation (Zheng Mei-xi, 2014).
Propriétés
Numéro CAS |
847952-38-9 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(8aR)-8a-prop-2-enyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C10H14N2O2/c1-2-4-10-5-3-6-12(10)8(13)7-11-9(10)14/h2H,1,3-7H2,(H,11,14)/t10-/m0/s1 |
Clé InChI |
WVKCGUOWPZAROG-JTQLQIEISA-N |
SMILES isomérique |
C=CC[C@@]12CCCN1C(=O)CNC2=O |
SMILES |
C=CCC12CCCN1C(=O)CNC2=O |
SMILES canonique |
C=CCC12CCCN1C(=O)CNC2=O |
Autres numéros CAS |
847952-38-9 |
Synonymes |
cyclo-L-glycyl-L-2-allylproline NNZ-2591 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



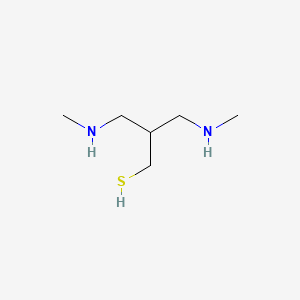

![5-(dimethoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1250429.png)
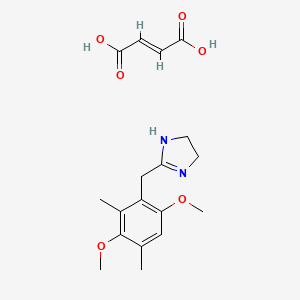
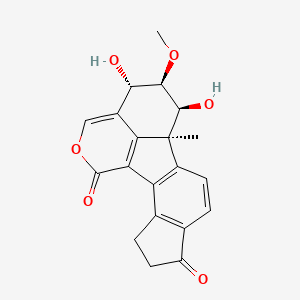
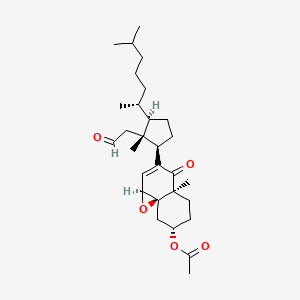
![(4S,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione](/img/structure/B1250440.png)
